Spectroscopic properties and UV-Vis absorbance spectrum of Benzophenone-11
Spectroscopic properties and UV-Vis absorbance spectrum of Benzophenone-11
An In-Depth Technical Guide to the Spectroscopic Properties and UV-Vis Absorbance of Benzophenone-11
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone-11 (BP-11), chemically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a pivotal ultraviolet (UV) light absorber employed extensively across the pharmaceutical, cosmetic, and polymer industries. Its efficacy lies in its molecular structure's ability to absorb harmful UVA and UVB radiation, preventing the photodegradation of active ingredients, formulations, and materials. This guide provides a comprehensive exploration of the spectroscopic properties of Benzophenone-11, with a primary focus on its UV-Vis absorbance spectrum. We delve into the underlying quantum mechanical principles, the influence of molecular architecture and solvent effects on its spectral characteristics, and a detailed, field-tested protocol for its quantitative analysis via UV-Vis spectrophotometry. This document is designed to serve as a vital resource for scientists and researchers leveraging the photoprotective capabilities of Benzophenone-11 in product development and formulation.
Introduction: The Role of Benzophenone-11 as a Photostabilizer
Benzophenones are a class of aromatic ketones that share a diphenylketone structural backbone.[1] Their defining characteristic is the ability to absorb and dissipate UV radiation, which makes them invaluable as photostabilizers in a wide array of applications, from sunscreens and personal care products to plastics and coatings.[2][3] Benzophenone-11 belongs to this family, with hydroxyl groups substituted on its phenyl rings, enhancing its absorptive properties and solubility.[1]
The core function of BP-11 is to act as a molecular shield. When integrated into a formulation, it preferentially absorbs incident UV photons that would otherwise degrade sensitive molecules, thereby preserving the product's integrity, efficacy, and shelf-life. Understanding its interaction with UV light, cataloged by its UV-Vis spectrum, is fundamental to its effective application.
Fundamental Principles of UV-Vis Absorbance
UV-Visible spectroscopy is an analytical technique that measures the absorption of UV and visible light by a molecule. When a molecule like Benzophenone-11 absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The energy difference (ΔE) between these orbitals corresponds precisely to the energy of the absorbed photon.
For organic molecules with conjugated systems, such as the aromatic rings and carbonyl group in BP-11, the most significant electronic transitions are:
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π → π* (pi to pi-star) transitions: These occur in molecules with conjugated π-systems and are typically responsible for the strong absorption bands in the UV region.[4]
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n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding orbital (like those on the carbonyl oxygen) to an antibonding π* orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions.[4]
The relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law:
A = εbc
Where:
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A is the absorbance (unitless)
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ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.
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b is the path length of the light through the sample (typically 1 cm).
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c is the concentration of the analyte (mol L⁻¹).
Spectroscopic Profile of Benzophenone-11
The molecular structure of Benzophenone-11 is the key to its function. The two phenyl rings linked by a carbonyl group form an extensive conjugated system, which is the primary chromophore responsible for UV absorption.[5]
UV Absorbance Spectrum
Benzophenone-11 exhibits a broad UV absorption spectrum, effectively covering the UVA and UVB regions, approximately from 280 nm to 400 nm.[6] This broad coverage is a direct result of its molecular structure, which includes intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl group.[6]
The spectrum is characterized by:
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An intense absorption band in the UVB/UVA II region (approx. 280-320 nm): This is attributed to a high-energy π → π* transition within the conjugated aromatic system.
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A broader, less intense shoulder in the UVA I region (approx. 320-400 nm): This corresponds to the lower-energy n → π* transition of the carbonyl group, which is significantly influenced by the rest of the molecule.
Mechanism of Photostability
The true expertise in applying BP-11 comes from understanding how it dissipates the absorbed energy without degrading itself or surrounding molecules. The process is a remarkable example of molecular engineering:
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UV Photon Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state.
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Intramolecular Proton Transfer: In its excited state, a rapid, reversible tautomerization occurs, facilitated by the intramolecular hydrogen bonds. The energy is used to break these bonds.
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Vibrational Relaxation: The molecule then relaxes back to its ground state, dissipating the absorbed energy as harmless, low-energy heat through thermal vibrations.[6]
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Reformation of Hydrogen Bond: The intramolecular hydrogen bond reforms, returning the molecule to its original state, ready to absorb another photon.
This efficient cycle of absorption and harmless dissipation makes Benzophenone-11 a highly stable and effective UV absorber.
The Influence of Solvent (Solvatochromism)
The choice of solvent is a critical experimental parameter as it can alter the electronic environment of the chromophore and shift the absorption bands. This phenomenon, known as solvatochromism, must be accounted for in any spectroscopic analysis.
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Polar Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the solute. This typically causes a hypsochromic shift (blue shift) of the n → π* transition to shorter wavelengths, as the polar solvent stabilizes the non-bonding ground state electrons. A bathochromic shift (red shift) to longer wavelengths is often observed for the π → π* transition.[4]
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Nonpolar Solvents (e.g., Cyclohexane, n-Heptane): The spectrum in a nonpolar solvent is considered the "unperturbed" spectrum, providing a baseline for the molecule's intrinsic absorption characteristics.[4][7]
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic properties for benzophenone derivatives, which provide a strong proxy for the behavior of Benzophenone-11. The exact λmax and molar absorptivity for BP-11 will vary with the solvent used.
| Property | Value | Notes |
| Chemical Name | 2,2',4,4'-Tetrahydroxybenzophenone | - |
| Typical Absorption Range | 280 - 400 nm | Covers both UVB and UVA regions.[6] |
| Primary Transition (π → π) | ~290 nm | Strong absorbance, characteristic of the conjugated system. |
| Secondary Transition (n → π) | ~340 nm | Weaker, broader absorbance at a longer wavelength.[4] |
| Solubility | Soluble in organic solvents, insoluble in water. | Solvent choice is critical for analysis.[8] |
Experimental Protocol: Measuring the UV-Vis Spectrum of Benzophenone-11
This protocol provides a self-validating system for accurately determining the UV-Vis absorbance spectrum and quantifying Benzophenone-11. The causality behind each step is explained to ensure scientific integrity.
Instrumentation and Materials
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Instrument: A double-beam UV-Vis spectrophotometer is required for high accuracy, as it simultaneously measures the sample and a reference blank, correcting for solvent absorbance and instrument drift in real-time.
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Cuvettes: Use 1 cm path length quartz cuvettes. Glass or plastic cuvettes are unsuitable as they absorb UV radiation below ~340 nm.
-
Analyte: High-purity Benzophenone-11 powder.
-
Solvent: Spectroscopic grade ethanol or methanol. The choice is based on its ability to fully solubilize BP-11 and its transparency in the UV range of interest (>220 nm).
Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Benzophenone-11.
Step-by-Step Methodology
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Preparation of Stock Solution (e.g., 100 mg/L):
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Action: Accurately weigh 10.0 mg of Benzophenone-11 using an analytical balance. Transfer it quantitatively to a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with spectroscopic grade ethanol.
-
Causality: Using a Class A volumetric flask and an analytical balance ensures the high accuracy required for a primary standard. Quantitative transfer prevents loss of analyte.
-
-
Preparation of Working Standards:
-
Action: Perform serial dilutions from the stock solution to prepare a series of standards (e.g., 1, 2, 5, 8, and 10 mg/L) in separate volumetric flasks.
-
Causality: A series of standards is necessary to establish a calibration curve and verify that the absorbance response is linear over the desired concentration range, confirming adherence to the Beer-Lambert Law.
-
-
Instrument Baseline Correction:
-
Action: Fill two quartz cuvettes with the solvent blank (ethanol). Place them in both the sample and reference holders of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 250 nm to 450 nm).
-
Causality: This step electronically subtracts any intrinsic absorbance from the solvent and corrects for optical imperfections in the cuvettes, ensuring that the subsequent measurements are solely due to the analyte.
-
-
Spectral Scan and Determination of λmax:
-
Action: Empty the sample cuvette, rinse it with one of the mid-range standard solutions (e.g., 5 mg/L), and then fill it with the same solution. Place it back in the sample holder. Perform a wavelength scan. The wavelength of maximum absorbance is the λmax.
-
Causality: Measuring at λmax provides the highest sensitivity and accuracy for quantitative analysis, as the rate of change of absorbance with wavelength is at a minimum, reducing errors from slight wavelength calibration inaccuracies.
-
-
Measurement of Standard Curve:
-
Action: Set the spectrophotometer to measure absorbance at the determined λmax. Measure the absorbance of each prepared working standard, starting from the least concentrated. Rinse the cuvette with the next standard before filling.
-
Causality: Measuring the standards in order of increasing concentration minimizes carry-over error.
-
-
Data Analysis:
-
Action: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression analysis.
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Causality: The resulting linear equation (y = mx + c) and the coefficient of determination (R²) validate the method. An R² value > 0.999 indicates a strong linear relationship, confirming the reliability of the calibration for quantifying unknown samples. The slope (m) of the line is directly proportional to the molar absorptivity.
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Conclusion
Benzophenone-11 is a robust and highly effective UV absorber due to its conjugated aromatic structure and its efficient, photochemically stable mechanism for dissipating UV energy. Its spectroscopic properties are well-defined, with a broad absorbance spectrum covering the critical UVA and UVB regions. For researchers and developers, a thorough understanding of its UV-Vis spectrum, the factors that influence it, and the rigorous application of spectrophotometric analysis are essential for harnessing its full potential in protecting products from photodegradation. The protocols and principles outlined in this guide provide a framework for the accurate and reliable characterization and quantification of Benzophenone-11, ensuring its successful implementation in advanced formulations.
References
- High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. (2021-06-15).
-
Benzophenone - Wikipedia. Available at: [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. Available at: [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents - Semantic Scholar. (2000). Molecules, 5, 424-426. Available at: [Link]
-
Benzophenone-11 - Cosmetics Info. Available at: [Link]
-
[Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography] - PubMed. (2014). Wei Sheng Yan Jiu, 43(5), 820-5. Available at: [Link]
-
UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively. - ResearchGate. Available at: [Link]
-
(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]
-
Benzophenone – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Structures of benzophenones 11–20 - ResearchGate. Available at: [Link]
-
Benzophenone - NIST WebBook. Available at: [Link]
-
Benzophenone | C6H5COC6H5 | CID 3102 - PubChem. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. Available at: [Link]
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzophenone | 119-61-9 [chemicalbook.com]
